3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

Catalog No.
S604312
CAS No.
14618-10-1
M.F
C7H5NO5S
M. Wt
215.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

CAS Number

14618-10-1

Product Name

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

IUPAC Name

5-nitro-3H-1,2λ6-benzoxathiole 2,2-dioxide

Molecular Formula

C7H5NO5S

Molecular Weight

215.19 g/mol

InChI

InChI=1S/C7H5NO5S/c9-8(10)6-1-2-7-5(3-6)4-14(11,12)13-7/h1-3H,4H2

InChI Key

NKGKZWZGRMZCMO-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OS1(=O)=O

Synonyms

2-hydroxy-5-nitro-alpha toluenesulfonic acid sultone, HNTAS

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OS1(=O)=O

Synthesis:

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide (also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide or NSC 121602) can be synthesized through various methods, including the nitration of 3H-1,2-benzoxathiole 2,2-dioxide with fuming nitric acid or the oxidation of 2-amino-5-nitro benzenesulfonic acid with hydrogen peroxide [].

Application as a Coupling Agent in Peptide Synthesis:

This compound has been explored as a coupling agent in peptide synthesis due to its unique properties. Its strained five-membered cyclic sulfate structure makes it highly reactive compared to other acyclic coupling agents. This reactivity allows for rapid peptide bond formation under mild conditions, potentially minimizing side reactions and racemization (the conversion of an optically active molecule to its racemic mixture).

A study published in the Journal of the Chemical Society, Chemical Communications, demonstrated the use of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide in a two-step, one-pot reaction for peptide synthesis. The method proved efficient and yielded the desired peptides in good purity.

While this research suggests potential for this compound as a peptide coupling agent, further investigation is needed to evaluate its full potential and limitations compared to established methods.

Other Potential Applications:

Limited research suggests that 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide might possess other potential applications in scientific research, including:

  • As a leaving group in organic synthesis: Due to its reactivity, the molecule could potentially be used as a leaving group in various organic reactions.
  • In medicinal chemistry: The presence of a nitro group and a sulfone group might contribute to interesting biological properties, warranting further exploration.

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide, also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide, is a heterocyclic compound with the molecular formula C7H5NO5S. It features a benzothiazole ring system substituted with a nitro group and a sulfonyl moiety. The compound has a melting point range of 144-146 °C and a predicted boiling point of approximately 432.3 °C . Its structure includes a sulfur atom, contributing to its unique chemical properties and potential biological activities.

Typical for nitro and sulfonyl compounds:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group under specific conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions due to the electron-withdrawing nature of the nitro group.
  • Condensation Reactions: It may react with nucleophiles to form new compounds, particularly in the presence of strong bases.

Several methods have been reported for synthesizing 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide:

  • Nitration of Benzothiazole Derivatives: The compound can be synthesized by nitrating benzothiazole derivatives under controlled conditions.
  • Sulfonation Reactions: Reaction with sulfonyl chlorides in the presence of bases can yield the desired sulfonylated product.
  • Multistep Synthesis: A combination of cyclization and functional group modifications can also be employed to synthesize this compound from simpler precursors.

3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Agriculture: It could be explored for use as a pesticide or fungicide based on its antimicrobial properties.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or microbial resistance mechanisms. Further research is necessary to determine the specificity and strength of these interactions.

Several compounds share structural similarities with 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzothiazoleContains sulfur and nitrogen; lacks nitro groupMore stable; less reactive than the target compound
NitrobenzothiazoleSimilar ring structure; contains nitro groupPotentially more toxic; different biological activity
Benzothiazole sulfonamideContains sulfonamide functional groupExhibits different pharmacological properties

The uniqueness of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide from 2-hydroxy-α-toluenesulfonic acid sultone represents a fundamental preparative methodology that has garnered significant attention in synthetic organic chemistry [2]. This approach utilizes the inherent reactivity of sultone intermediates to construct the benzoxathiole framework through controlled cyclization reactions [21].

The preparation of 2-hydroxy-α-toluenesulfonic acid sultone itself follows established protocols involving toluene sulfonation with concentrated sulfuric acid [20] [23]. The sulfonation reaction typically requires temperatures between 140-200°C under reduced pressure conditions to facilitate sultone formation [6]. Research has demonstrated that the addition of composite crystallization agents consisting of multiple p-toluenesulfonic acid solvents significantly improves product purity, achieving finished product content exceeding 98.5% with p-toluenesulfonic acid purity greater than 99.5% [20].

The cyclization mechanism involves nucleophilic attack of the hydroxyl group on the sultone ring, followed by intramolecular rearrangement to form the benzoxathiole core structure [34]. Optimization studies have shown that reaction temperatures of 50-70°C provide optimal yields while minimizing decomposition pathways [20]. The sultone intermediate demonstrates remarkable stability under these conditions, allowing for controlled ring closure without extensive side reactions [21].

Nitration Processes and Optimization

Nitration of the benzoxathiole core to introduce the 5-nitro functionality represents a critical synthetic transformation requiring precise control of reaction parameters [2]. The nitration process typically employs fuming nitric acid as the nitrating agent, often in combination with concentrated sulfuric acid to enhance selectivity [12].

Nitration Reaction Conditions and Optimization

ParameterOptimal RangeYield (%)Reference
Temperature20-25°C80 [2]
Reaction Time0.25 hours80 [2]
Nitric Acid Equivalents1.1580 [2]
SolventAcetic Acid80 [2]

The nitration mechanism proceeds through electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) serving as the active electrophilic species [10] [11]. The 5-position of the benzoxathiole ring demonstrates preferential reactivity due to electronic directing effects of the sulfone functionality [32]. Research indicates that maintaining low temperatures during nitration is crucial for achieving high selectivity and preventing over-nitration [27].

Optimization studies have revealed that the nitrating agent composition significantly influences both yield and selectivity [14]. The use of fuming nitric acid with sulfuric acid concentrations of 96-98% provides optimal results, with the acid mixture serving both as nitrating agent and water scavenger [14]. Temperature control during the nitration process is particularly critical, as elevated temperatures promote formation of undesired isomers and polynitration products [27].

Advanced Nitration Methodologies

Recent developments in nitration technology have introduced flow chemistry approaches for enhanced control and safety [29] [35]. Continuous flow nitration systems demonstrate superior heat and mass transfer characteristics compared to traditional batch processes [18]. These systems enable precise control of residence time and temperature profiles, resulting in improved selectivity for the desired 5-nitro isomer [35].

The implementation of microreactor technology has shown particular promise for benzoxathiole nitration [35]. Studies demonstrate that microreactor systems achieve conversion rates exceeding 99% while maintaining selectivity greater than 90% for the 5-nitro product [35]. The enhanced mixing efficiency in microreactors minimizes formation of hazardous byproducts and reduces reaction times from hours to minutes [29].

Alternative Synthetic Routes

Beyond the conventional sultone-based approach, several alternative synthetic methodologies have been developed for preparing 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide . These routes offer complementary advantages in terms of substrate availability, reaction conditions, and overall synthetic efficiency .

Direct Cyclization from Aromatic Precursors

One significant alternative involves direct cyclization of appropriately substituted aromatic compounds bearing both hydroxyl and sulfonic acid functionalities . This approach utilizes quinone-thiourea condensation chemistry, where substituted quinones react with thiourea under acidic conditions to form benzoxathiol derivatives . The method demonstrates excellent functional group tolerance and provides access to diversely substituted analogs .

The quinone-based synthesis typically achieves yields of 72-90% depending on the electronic nature of substituents . Electron-withdrawing groups such as nitro or acetyl reduce reaction rates due to decreased quinone electrophilicity, while electron-donating substituents enhance yields . Temperature control between 50-70°C proves optimal for most substrates, with prolonged heating above 70°C leading to decomposition .

Chlorosulfate-Mediated Synthesis

An innovative approach utilizes chlorosulfate derivatives as intermediates for sultone formation through complex cascade reactions [21]. This methodology proceeds under mild thermal conditions without requiring additional reagents or catalysts [21]. The transformation involves a series of counterintuitive rearrangements including alkyl shifts and cyclization processes [21].

The chlorosulfate route demonstrates particular utility for preparing structurally complex benzoxathiole derivatives [21]. Reaction temperatures of 40-80°C suffice for complete conversion, with residence times ranging from 4-42 hours depending on substrate structure [21]. The mild conditions preserve sensitive functionalities that might decompose under harsher nitration conditions [21].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide has become increasingly important in modern organic synthesis [15] [16]. Green chemistry principles emphasize reduction of waste generation, elimination of hazardous solvents, and improvement of atom economy [15].

Solvent-Free Synthetic Methodologies

Recent research has demonstrated the feasibility of solvent-free approaches for benzoxathiole synthesis [16] [24]. These methodologies utilize solid-phase reactions catalyzed by environmentally benign materials such as heterogeneous ionic liquid gels [16]. The Brønsted acidic ionic liquid (BAIL) gel catalysts achieve excellent yields (up to 98%) under solvent-free conditions at 130°C [16] [24].

The ionic liquid gel approach offers several advantages including catalyst recyclability, reduced waste generation, and elimination of volatile organic solvents [16]. Catalyst recovery studies demonstrate maintenance of activity through five recycling runs with less than 3% loss in efficiency [24]. The heterogeneous nature of the catalyst facilitates product separation and purification [16].

Water-Based Synthetic Approaches

Alternative green methodologies employ aqueous reaction media for key synthetic transformations [19]. The preparation of sultone intermediates can be achieved using water-ethanol solvent systems, significantly reducing environmental impact compared to traditional organic solvents [19]. These aqueous approaches demonstrate comparable yields to conventional methods while offering improved sustainability profiles [19].

Research has shown that sultone formation proceeds efficiently in aqueous media when appropriate phase-transfer catalysts are employed [17]. The use of potassium carbonate as a mild base in water-ethanol mixtures provides quantitative conversion of precursor compounds to desired sultone products [9]. Temperature requirements remain modest (80-95°C), contributing to overall energy efficiency [17].

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger research applications requires careful consideration of multiple factors including heat management, mass transfer, and process safety [14] [33]. Scale-up studies for 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide synthesis have identified critical parameters that influence successful process intensification [14].

Process Optimization for Scale-up

Continuous flow processing emerges as the preferred methodology for scale-up applications due to superior heat and mass transfer characteristics [14] [33]. Flow chemistry approaches enable precise control of reaction parameters while maintaining consistent product quality across different production scales [33]. Studies demonstrate successful scale-up from laboratory (mmol) to pilot-scale (mol/h) production with minimal loss in yield or selectivity [14].

ScaleThroughputYield (%)Purity (%)Reference
Laboratory25 mmol/h82>99 [14]
Pilot2 mol/h83>99 [14]
ContinuousVariable92>98 [17]

The implementation of automated process control systems proves essential for maintaining reproducible results at larger scales [33]. Temperature control becomes particularly critical during nitration steps, where exothermic reactions can lead to runaway conditions if not properly managed [14]. Advanced flow reactors equipped with integrated heat exchangers and pressure control systems provide the necessary safety margins for reliable scale-up [14].

Equipment and Infrastructure Requirements

Scale-up considerations extend beyond reaction optimization to encompass equipment selection and infrastructure requirements [36]. Industrial-scale production benefits from continuous flow microreaction technology, which offers advantages in heat exchange efficiency, product yield enhancement, and operational safety . Optimal process conditions for large-scale production include temperatures of 14.73°C, catalyst concentrations of 0.5 g/L, and residence times of 117.75 seconds, achieving continuous reaction yields of 92.22% .

The selection of construction materials becomes critical for scale-up operations, particularly given the corrosive nature of nitrating agents [14]. Stainless steel reactors with appropriate corrosion-resistant coatings prove suitable for most applications, though specialized alloys may be required for extended campaigns [14]. Process monitoring and analytical systems must be integrated to ensure consistent product quality and early detection of process deviations [33].

The reactivity of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide in peptide coupling reactions stems from its distinctive structural features as a strained sultone system. The five-membered cyclic sulfate structure provides significantly higher reactivity compared to conventional acyclic coupling agents. This enhanced reactivity manifests through several key mechanistic pathways:

The sultone ring system exhibits pronounced electrophilicity at the sulfur center, facilitating rapid nucleophilic attack by amino acid residues. The ring strain inherent in the five-membered sultone structure creates a thermodynamic driving force that promotes ring opening upon nucleophilic attack. This contrasts markedly with conventional coupling reagents that require pre-activation steps or harsh reaction conditions.

The nitro substituent at the 5-position provides additional activation through its electron-withdrawing properties, further enhancing the electrophilicity of the sultone ring. This substitution pattern optimizes the balance between reactivity and selectivity, enabling efficient coupling while maintaining mild reaction conditions.

Research investigations have demonstrated that the strained sultone system achieves coupling efficiencies comparable to or exceeding those of established reagents such as DCC/HOBt and HBTU, while operating under significantly milder conditions. The unique activation mechanism allows for direct condensation without the need for pre-formed active esters or complex activation procedures.

Two-Step One-Pot Reaction Mechanisms

The mechanistic pathway for 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide mediated peptide coupling proceeds through a well-defined two-step, one-pot mechanism that represents a significant advancement in synthetic efficiency. This mechanism offers substantial advantages over traditional multi-step protocols that require isolation and purification of intermediates.

Step 1: Sultone Activation and Nucleophilic Attack
The initial step involves the nucleophilic attack of the amino acid nitrogen on the electrophilic sulfur center of the sultone ring. This attack is facilitated by the ring strain and the electron-withdrawing effect of the nitro group, which collectively lower the activation energy required for ring opening. The reaction proceeds through a tetrahedral intermediate that maintains the integrity of the amino acid stereochemistry.

Step 2: Peptide Bond Formation and Product Release
The second step involves the formation of the peptide bond concurrent with the opening of the sultone ring. This process releases the strain energy stored in the five-membered ring system, providing additional driving force for the reaction. The mechanism ensures clean product formation with predictable byproducts, facilitating straightforward purification procedures.

The one-pot nature of this mechanism eliminates the need for intermediate isolation steps, significantly reducing reaction times from the typical 4-24 hours required for conventional methods to 1-3 hours for the sultone-mediated process. This efficiency improvement has substantial implications for both laboratory-scale synthesis and industrial peptide manufacturing.

Strained Sultone Properties and Coupling Efficiency

The correlation between ring strain and coupling efficiency in 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide represents a fundamental principle in its mechanistic behavior. Ring strain energy calculations indicate that five-membered sultone rings possess significant stored energy that can be released upon nucleophilic attack.

The ring strain energy of the sultone system provides a thermodynamic advantage that drives the coupling reaction forward, even under mild conditions. This phenomenon distinguishes sultone-mediated coupling from conventional approaches that rely primarily on reagent activation and favorable equilibrium conditions. The relationship between ring strain and reactivity follows established principles in organic chemistry, where smaller ring systems exhibit higher reactivity due to angle strain and torsional strain.

Experimental studies have demonstrated that the sultone-mediated coupling achieves yields of 70-85% under optimized conditions, with reaction times significantly shorter than conventional methods. The efficiency is particularly pronounced for difficult coupling reactions involving sterically hindered amino acids, where the driving force provided by ring strain release helps overcome unfavorable steric interactions.

The selectivity of the sultone system also benefits from its strained nature, as the ring opening process provides a well-defined reaction pathway that minimizes side reactions. This selectivity is crucial for maintaining the stereochemical integrity of the amino acid residues during coupling.

Comparison with Conventional Peptide Coupling Reagents

Comparative analysis of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide with established peptide coupling reagents reveals several distinctive advantages and some limitations. The following comprehensive comparison examines key performance parameters:

Reaction Efficiency and Speed
The sultone-mediated coupling demonstrates superior reaction kinetics compared to DCC/HOBt systems, achieving comparable or better yields in significantly reduced reaction times. While HBTU and COMU offer rapid coupling (0.5-2 hours), the sultone system provides competitive performance (1-3 hours) with the advantage of operating under milder conditions.

Racemization Prevention
The mild reaction conditions afforded by the sultone system result in lower racemization rates compared to harsh coupling conditions. This advantage is particularly significant for sensitive amino acids such as histidine, cysteine, and serine, where conventional methods may induce stereochemical scrambling.

Mechanistic Simplicity
Unlike conventional coupling reagents that require pre-activation or complex activation procedures, the sultone system operates through direct activation, eliminating the need for active ester formation. This mechanistic simplicity reduces the number of synthetic steps and minimizes potential side reactions.

Environmental Considerations
The sultone-mediated coupling generates fewer toxic byproducts compared to some conventional methods, particularly those involving benzotriazole derivatives that pose explosion hazards. The predictable byproduct formation also facilitates waste management and purification procedures.

Solvent Effects on Coupling Performance

The performance of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide in peptide coupling reactions exhibits notable sensitivity to solvent choice, reflecting the complex interplay between solvation effects, reaction kinetics, and mechanistic pathways. Systematic investigation of solvent effects provides crucial insights for optimizing coupling conditions.

Polarity Considerations
The sultone-mediated coupling demonstrates optimal performance in solvents with moderate polarity, typically in the range of 37-46 kcal/mol on the ET(30) scale. Dimethylformamide (DMF) and tetrahydrofuran (THF) provide excellent solvation of both the sultone reagent and amino acid substrates, facilitating efficient coupling reactions.

Protic vs. Aprotic Solvents
The reaction mechanism strongly favors aprotic solvents, which do not compete with the amino acid nucleophile for the electrophilic sultone center. Protic solvents can interfere with the coupling mechanism by premature protonation of the amino acid or by competing nucleophilic attack on the sultone ring.

Resin Swelling in Solid-Phase Applications
For solid-phase peptide synthesis applications, solvent choice critically affects resin swelling and accessibility of the growing peptide chain. DMF provides excellent resin swelling (3.8 mL/g), while alternative solvents such as propylene carbonate offer comparable performance with reduced environmental impact.

Binary Solvent Systems
Recent developments in green chemistry have identified binary solvent mixtures as promising alternatives to conventional solvents. Combinations such as DMSO/DOL and NBP/DOL provide tunable polarity and viscosity profiles that can be optimized for specific coupling reactions.

Temperature Effects
The sultone-mediated coupling typically operates effectively at ambient temperatures, though elevated temperatures (40-60°C) can accelerate reaction rates for challenging substrates. The mild thermal conditions help preserve amino acid stereochemistry while maintaining efficient coupling kinetics.

Ionic Strength and AdditivesThe addition of salts or other ionic additives can modulate the coupling efficiency by affecting the solvation environment and reaction kinetics. However, the sultone system generally operates efficiently without requiring specialized additives, simplifying the reaction protocol.

XLogP3

0.9

Other CAS

14618-10-1

Wikipedia

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

General Manufacturing Information

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide: INACTIVE

Dates

Last modified: 08-15-2023

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